molecular formula C7H7ClMg B047375 m-Tolylmagnesium chloride CAS No. 121905-60-0

m-Tolylmagnesium chloride

Cat. No.: B047375
CAS No.: 121905-60-0
M. Wt: 150.89 g/mol
InChI Key: YIDAONIIDXWYSC-UHFFFAOYSA-M
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Description

m-Tolylmagnesium chloride: is an organometallic compound that belongs to the class of Grignard reagents. It is typically used in organic synthesis for forming carbon-carbon bonds. The compound is represented by the chemical formula CH₃C₆H₄MgCl and is often available as a solution in tetrahydrofuran (THF) to stabilize the reagent .

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used in the synthesis of pharmaceuticals and agrochemicals.

    Polymer Chemistry: Employed in the preparation of polymers with specific functional groups.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of intermediates for drug molecules.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

Safety and Hazards

M-Tolylmagnesium chloride is a highly flammable liquid and vapor . It causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of causing cancer . It reacts violently with water .

Mechanism of Action

Target of Action

m-Tolylmagnesium chloride, also known as a Grignard reagent , is a type of organomagnesium compound. The primary targets of this compound are electrophilic carbon atoms present in carbonyl groups . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O .

Mode of Action

The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom of the carbonyl group . The carbon-magnesium bond in this compound is polar, with the carbon being nucleophilic. This allows the carbon to attack the electrophilic carbon in the carbonyl group, leading to the formation of a new carbon-carbon bond .

Biochemical Pathways

The interaction between this compound and a carbonyl compound is a key step in many biochemical pathways, particularly in the synthesis of alcohols, carboxylic acids, and other similar compounds . The resulting changes can lead to the formation of complex organic molecules from simpler precursors .

Pharmacokinetics

It’s important to note that as a grignard reagent, it is highly reactive and sensitive to moisture and air .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond. This can lead to the synthesis of a wide range of organic compounds, including alcohols and carboxylic acids . The exact molecular and cellular effects depend on the specific reactants and reaction conditions .

Action Environment

The action of this compound is highly dependent on the reaction environment. It is sensitive to moisture and air, and therefore must be handled under an inert atmosphere . The reaction typically takes place in an anhydrous solvent, such as diethyl ether or tetrahydrofuran . The temperature of the reaction can also influence the rate and outcome of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Tolylmagnesium chloride is synthesized through the reaction of m-tolyl chloride with magnesium in the presence of an anhydrous solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reagent from reacting with moisture or oxygen.

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Addition: m-Tolylmagnesium chloride is widely used in nucleophilic addition reactions with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions where the m-tolyl group replaces a leaving group in a substrate.

    Coupling Reactions: It is used in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of THF to form secondary and tertiary alcohols.

    Halides: Reacts with alkyl or aryl halides in the presence of a catalyst like palladium to form coupled products.

Major Products:

Comparison with Similar Compounds

    o-Tolylmagnesium chloride: Similar in structure but with the methyl group in the ortho position.

    p-Tolylmagnesium chloride: Similar in structure but with the methyl group in the para position.

    Phenylmagnesium chloride: Lacks the methyl group on the aromatic ring.

Uniqueness: m-Tolylmagnesium chloride is unique due to the position of the methyl group on the aromatic ring, which can influence the reactivity and selectivity of the compound in various reactions. This positional difference can lead to different reaction outcomes compared to its ortho and para counterparts .

Properties

IUPAC Name

magnesium;methylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDAONIIDXWYSC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C[C-]=C1.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121905-60-0
Record name m-Tolylmagnesium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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